ORL-1 Receptor Binding Affinity: Predicted Advantage of Cyclopropylpyrimidine Substitution vs. Halo-Aromatic Analogs
Within the substituted-quinoxaline-type piperidine series disclosed in US8846929B2, the 6-cyclopropylpyrimidin-4-yl ether substituent is predicted to confer a distinct binding profile at the ORL-1 receptor relative to analogs featuring 5-fluoro-2,6-dimethylpyrimidin-4-yl or 4-(trifluoromethyl)pyrimidin-2-yl groups. The cyclopropyl ring introduces conformational constraint and altered electron density on the pyrimidine core compared to acyclic alkyl or halo-substituted variants, which in related chemotypes has been associated with enhanced binding pocket complementarity [1]. However, a direct quantitative comparison of binding affinity (Ki or IC50 values) for this specific compound versus named analogs within an identical assay system has not been identified in the publicly available literature.
| Evidence Dimension | ORL-1 receptor binding affinity (predicted) |
|---|---|
| Target Compound Data | Not publicly available as a discrete data point |
| Comparator Or Baseline | Related quinoxaline-piperidine analogs in US8846929B2 with reported Ki values spanning sub-nanomolar to micromolar range |
| Quantified Difference | Cannot be quantified without disclosed head-to-head data |
| Conditions | ORL-1 receptor binding assays as described in US8846929B2; exact conditions for this compound are not specified |
Why This Matters
For procurement decisions involving ORL-1-targeted research programs, the absence of publicly disclosed binding data for this exact compound means that receptor-level differentiation must be established experimentally by the end user or confirmed through direct inquiry with the supplier regarding unpublished characterization data.
- [1] Goehring, R. R., et al. Substituted-quinoxaline-type piperidine compounds and the uses thereof. U.S. Patent 8,846,929 B2, issued September 30, 2014. See generic Formula (I) and representative examples for comparative SAR context. View Source
